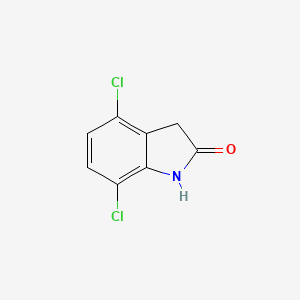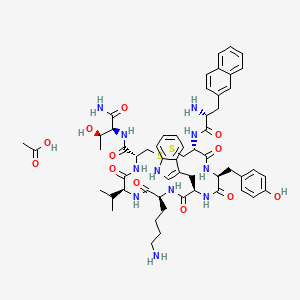
Lanreotide acetate
描述
Lanreotide acetate is a synthetic, cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly, a hormonal disorder caused by excess growth hormone, and in the treatment of symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome . This compound is marketed under the brand name Somatuline and is manufactured by Ipsen Pharmaceuticals .
作用机制
Target of Action
Somatuline LP, also known as Lanreotide, is a synthetic analog of somatostatin, a hormone that inhibits the release of growth hormone . The primary targets of Lanreotide are the somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5 . These receptors are expressed in various tissues throughout the body, including the brain and certain tumors .
Mode of Action
Lanreotide binds to its targets, the somatostatin receptors, and exerts mainly inhibitory effects . This interaction results in the inhibition of growth hormone release in the brain . The binding of Lanreotide to these receptors mimics the action of natural somatostatin, thereby reducing the levels of growth hormone in the body .
Biochemical Pathways
The binding of Lanreotide to somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of growth hormone release . This can result in downstream effects such as the reduction of symptoms caused by excess growth hormone, such as those seen in acromegaly . In addition, the activation of these receptors can induce cell cycle arrest and/or apoptosis in certain tumor cells, leading to anti-proliferative effects .
Pharmacokinetics
It is known that lanreotide is administered via deep subcutaneous injection . This method of administration allows for the slow release of the drug, providing a long-lasting effect .
Result of Action
The primary result of Lanreotide’s action is the reduction of growth hormone levels in the body . This can lead to a decrease in the symptoms of conditions caused by excess growth hormone, such as acromegaly . In addition, Lanreotide can have anti-proliferative effects on certain tumors that express somatostatin receptors .
Action Environment
The action of Lanreotide can be influenced by various environmental factors. For example, the presence of somatostatin receptors on the target cells is necessary for Lanreotide to exert its effects . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions . For instance, Lanreotide may lead to a decrease in heart rate, so it should be used with caution in patients with underlying cardiac conditions .
生化分析
Biochemical Properties
Somatuline LP plays a crucial role in biochemical reactions by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors. It interacts with several enzymes, proteins, and other biomolecules. Lanreotide acetate binds to SSTR2 and SSTR5 with high affinity, inhibiting the release of growth hormone, insulin, and glucagon. This interaction leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing hormone secretion .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In acromegaly patients, Somatuline LP reduces the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), leading to decreased cell proliferation and tumor growth. Additionally, it affects the gastrointestinal tract by inhibiting the release of gastrointestinal hormones such as gastrin and cholecystokinin .
Molecular Mechanism
The mechanism of action of this compound involves binding to somatostatin receptors on the cell surface. This binding inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing hormone secretion. This compound also activates protein tyrosine phosphatases, which dephosphorylate and inactivate key signaling molecules involved in cell proliferation and hormone secretion. This results in the inhibition of growth hormone and IGF-1 secretion, reducing tumor growth and hormone-related symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors in its efficacy. Studies have shown that Somatuline LP maintains its stability and efficacy over extended periods, with a half-life of approximately 23.7 hours. Long-term effects on cellular function have been observed, including sustained inhibition of hormone secretion and tumor growth in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hormone secretion and tumor growth without significant adverse effects. At higher doses, toxic effects such as hypoglycemia, gastrointestinal disturbances, and cardiovascular abnormalities have been observed. These threshold effects highlight the importance of dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It inhibits the secretion of growth hormone, insulin, and glucagon by binding to somatostatin receptors. This interaction affects metabolic flux and metabolite levels, leading to reduced cell proliferation and hormone secretion. The compound is metabolized primarily in the liver, with renal excretion of its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. After subcutaneous injection, Somatuline LP is absorbed into the bloodstream and distributed to target tissues. It binds to somatostatin receptors on the cell surface, leading to its localization and accumulation in specific tissues such as the pituitary gland, pancreas, and gastrointestinal tract .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Somatuline LP primarily localizes to the cell membrane, where it binds to somatostatin receptors and exerts its inhibitory effects on hormone secretion and cell proliferation .
准备方法
The synthesis of lanreotide acetate involves a solution-phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. The synthetic route involves the following steps :
Coupling: Two tetrapeptide fragments are coupled in the presence of a coupling agent and a base.
Deprotection: The protecting groups are removed from the coupled product.
Oxidation: The deprotected product undergoes oxidation to form disulfide bonds.
Acetic Acid Treatment: The final product is treated with acetic acid to obtain this compound with the desired purity.
Industrial production methods follow similar steps but are optimized for large-scale production to ensure high yield and purity .
化学反应分析
Lanreotide acetate undergoes several types of chemical reactions:
Oxidation: Formation of disulfide bonds during synthesis.
Substitution: Involves the replacement of protecting groups during deprotection steps.
Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and bases such as N-methylmorpholine (NMM) . The major product formed from these reactions is this compound itself, characterized by its cyclic structure and disulfide bonds .
科学研究应用
Lanreotide acetate has a wide range of scientific research applications:
相似化合物的比较
Lanreotide acetate is often compared with other somatostatin analogs, such as octreotide. Both compounds are used in the treatment of acromegaly and neuroendocrine tumors, but they have distinct attributes:
This compound: Longer half-life, allowing for less frequent dosing.
Octreotide: Shorter half-life, requiring more frequent administration.
Similar compounds include:
Octreotide: Another somatostatin analog with similar therapeutic uses.
Pasireotide: A newer somatostatin analog with broader receptor affinity.
This compound’s uniqueness lies in its prolonged effects and higher affinity for peripheral somatostatin receptors .
属性
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of lanreotide acetate (Somatuline Depot)?
A1: this compound is a synthetic cyclic octapeptide analog of somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, with high affinity. [, , ] This binding inhibits the release of various hormones and peptides, including growth hormone (GH) and insulin-like growth factor-1 (IGF-1). [, ]
Q2: What are the downstream effects of SSTR2 activation by this compound?
A2: this compound binding to SSTR2 leads to several downstream effects:
- Inhibition of hormone secretion: This includes GH and IGF-1, which are crucial in acromegaly. [, , ] It also inhibits the release of serotonin, a key mediator in carcinoid syndrome. []
- Antiproliferative effects: this compound has shown antitumor activity in some neuroendocrine neoplasms, possibly due to direct antiproliferative effects on tumor cells. []
- Modulation of intracellular signaling pathways: Activation of SSTR2 can impact various intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C61H84N14O15S2 and its molecular weight is 1353.6 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers don't delve into detailed spectroscopic characterization, NMR and mass spectrometry are routinely used to confirm the structure of synthetic peptides like this compound.
Q5: What is the stability of this compound in various formulations?
A5: this compound is formulated as a long-acting depot injection (Somatuline Depot) using biodegradable microspheres. [] This formulation provides sustained release of the drug over several weeks. [, ] The stability of this compound under various storage conditions is essential for its efficacy and is routinely assessed during drug development.
Q6: How is this compound absorbed and distributed in the body?
A6: Following deep subcutaneous injection of Somatuline Depot, this compound is gradually released from the microspheres and absorbed into the systemic circulation. [, ] Peak plasma concentrations are achieved within a few days, and the drug exhibits a long elimination half-life, enabling monthly administration. [, ]
Q7: Has this compound demonstrated efficacy in preclinical models?
A8: Yes, this compound has shown promising antitumor activity in preclinical models. Studies using human lung and prostate tumor xenografts in mice demonstrated significant tumor growth inhibition following this compound treatment. [, ] Additionally, this compound effectively reduced tumor volume in a rat model of prostate cancer. []
Q8: What is the clinical efficacy of this compound in acromegaly?
A9: Clinical trials have demonstrated the efficacy of this compound (Somatuline Depot) in controlling GH and IGF-1 levels in patients with acromegaly. [, , , ] Long-term studies have shown sustained efficacy for up to 4 years. []
Q9: What about its efficacy in neuroendocrine tumors?
A10: this compound is approved for the treatment of patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] Clinical trials have shown its efficacy in controlling symptoms and improving progression-free survival in these patients. []
Q10: What are the known side effects of this compound?
A10: This Q&A focuses on the scientific aspects of this compound and avoids discussing side effects. For information on side effects, please refer to the official prescribing information.
Q11: How does the formulation of Somatuline Depot enhance drug delivery?
A12: Somatuline Depot utilizes a biodegradable microsphere technology for this compound delivery. [, ] These microspheres act as depots, providing a slow and sustained release of the drug over an extended period. [, ] This approach ensures prolonged drug exposure and reduces the frequency of injections, improving patient compliance.
Q12: Are there specific biomarkers used to monitor this compound treatment response?
A13: In acromegaly, GH and IGF-1 levels are routinely monitored to assess treatment response to this compound. [, , ] The goal of therapy is to normalize these hormone levels, indicating successful control of the disease.
Q13: What analytical methods are used to characterize and quantify this compound?
A13: Commonly employed techniques for characterizing this compound include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable the identification and quantification of the drug in various matrices, including pharmaceutical formulations and biological samples.
Q14: Are there alternative somatostatin analogs available?
A15: Yes, octreotide (Sandostatin LAR) is another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors. [, ] Clinical studies have compared the efficacy and safety of this compound and octreotide, and both are considered valuable treatment options. [, ] The choice between them often depends on individual patient factors and clinical judgment.
Q15: When was this compound first approved for clinical use?
A16: this compound was first approved by the FDA in 2007 for the treatment of acromegaly. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-1,2,3-Triazolo[4,5-h]quinoline](/img/structure/B3349704.png)
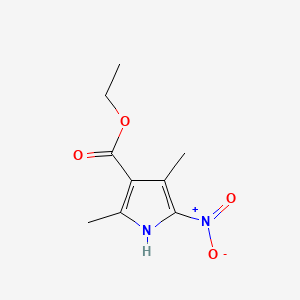
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)
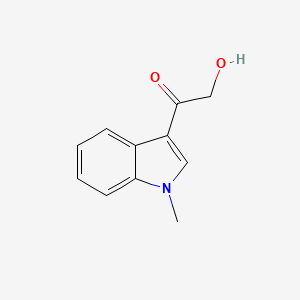
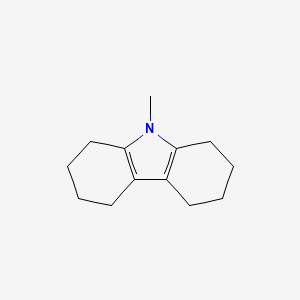
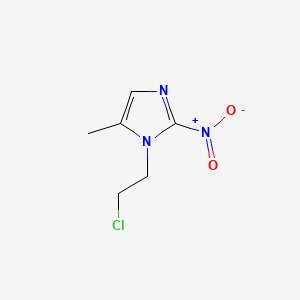
![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)
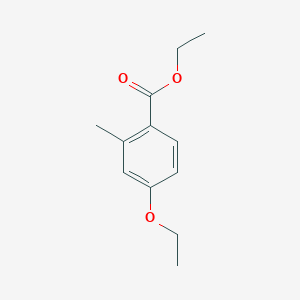
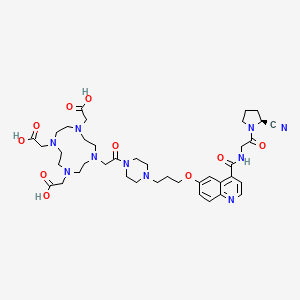
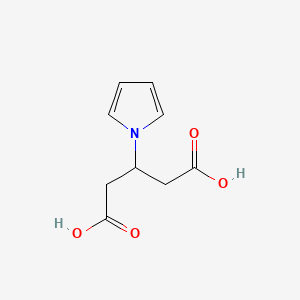
![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)
